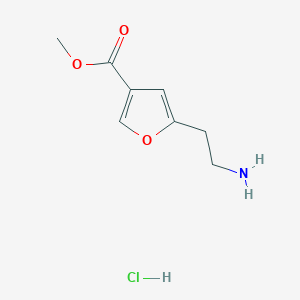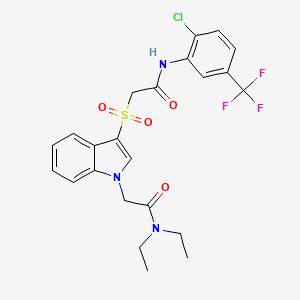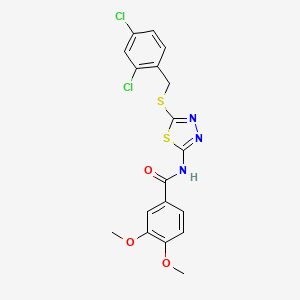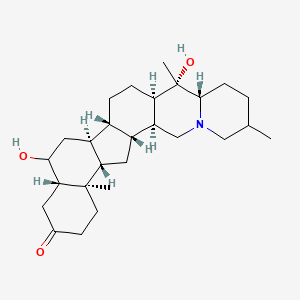![molecular formula C22H21N3OS B2648822 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 897463-93-3](/img/structure/B2648822.png)
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole core, which is a fused heterocyclic system containing both nitrogen and sulfur atoms. The presence of a 4-methylphenyl group and a phenylethylacetamide moiety further enhances its chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products. The reaction typically involves the condensation of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation . This method offers the advantages of shorter reaction times and higher yields compared to traditional heating methods.
Analyse Chemischer Reaktionen
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, hydrogen peroxide, and various metal catalysts. For example, the compound can undergo halogenation reactions with bromine in chloroform, leading to the formation of bromo derivatives . These reactions are often carried out under controlled conditions to ensure the desired product is obtained with high selectivity.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has shown promising cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 . The compound’s ability to inhibit specific molecular targets, such as VEGFR2, makes it a potential candidate for the development of anticancer agents. Additionally, its antimicrobial properties have been explored, with studies demonstrating its effectiveness against various bacterial and fungal strains .
Wirkmechanismus
The mechanism of action of 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the VEGFR2 pathway, which plays a crucial role in tumor angiogenesis and growth . The compound’s structure allows it to bind to the active site of VEGFR2, thereby blocking its activity and preventing the proliferation of cancer cells. Additionally, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane integrity of bacterial and fungal cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide stands out due to its unique structural features and biological activities. Similar compounds include imidazo[2,1-b][1,3,4]thiadiazoles and imidazo[1,2-a]pyridines, which also exhibit diverse pharmacological properties . the presence of the 4-methylphenyl group and the phenylethylacetamide moiety in the compound of interest enhances its selectivity and potency against specific molecular targets, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-16-7-9-18(10-8-16)20-14-25-19(15-27-22(25)24-20)13-21(26)23-12-11-17-5-3-2-4-6-17/h2-10,14-15H,11-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQOKTSGBYPAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648740.png)


![2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B2648747.png)
![8-(2,4-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648749.png)
![1'-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-amine dihydrochloride](/img/structure/B2648751.png)

![2,2,2-trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide](/img/structure/B2648755.png)


![2-(Benzylsulfanyl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)


